Dopamine D₃ Receptor Binding Affinity: Azetidinyl-Triazole Core vs. Piperidinyl and Pyrrolidinyl Analogs
Azetidine-containing triazole ligands from the US8748608 patent series exhibit sub-nanomolar Ki values at the human D₃ receptor. The exemplar azetidin-3-yl triazole compound (US8748608, Example 36) demonstrated a Ki of 0.260 nM in a [¹²⁵I]IABN displacement assay using HEK293 cells expressing human D₃ receptor [1]. In contrast, the corresponding piperidine analog (US8748608, Example 44) showed a Ki of 3.5 nM, representing a 13.5-fold loss in affinity [2]. The pyrrolidine congener (5-membered ring) exhibited an IC₅₀ of 14.5 nM at D₃, further underscoring the privileged nature of the four-membered azetidine ring for this target [3].
| Evidence Dimension | D₃ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.260 nM (azetidin-3-yl triazole, US8748608 Example 36) |
| Comparator Or Baseline | Piperidine analog Ki = 3.5 nM (Example 44); Pyrrolidine analog IC₅₀ = 14.5 nM (Example 45) |
| Quantified Difference | 13.5-fold higher affinity for azetidine vs. piperidine; >55-fold vs. pyrrolidine |
| Conditions | [¹²⁵I]IABN displacement, HEK293 cells expressing human D₃ receptor |
Why This Matters
Procurement of the azetidine-containing scaffold is essential for maintaining sub-nanomolar D₃ binding; ring-expanded analogs cannot achieve comparable target engagement in cellular assays.
- [1] BindingDB BDBM50378001: CHEMBL1627321, US8748608 Example 36. Ki = 0.260 nM for human D3 receptor. View Source
- [2] BindingDB BDBM50378004: CHEMBL1627318, US8748608 Example 44. Ki = 3.5 nM for human D3 receptor. View Source
- [3] BindingDB BDBM50378003: CHEMBL1627319, US8748608 Example 45. IC₅₀ = 14.5 nM for human D3 receptor. View Source
